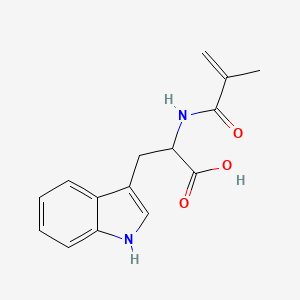

N-(2-Methylacryloyl)tryptophan

Description

N-(2-Methylacryloyl)tryptophan is a synthetic derivative of the amino acid tryptophan, where the α-amino group is acylated with a 2-methylacryloyl moiety. This modification introduces a reactive vinyl group, making the compound valuable in polymer chemistry and molecular imprinting. For example, its structural analogs have been used to synthesize molecularly imprinted polymers (MIPs) for chiral separations, leveraging the indole ring's affinity for specific templates . The compound’s synthesis typically involves coupling methacryloyl chloride (or similar reagents) with tryptophan under controlled conditions, though detailed protocols are scarce in the provided evidence.

Properties

CAS No. |

77890-34-7 |

|---|---|

Molecular Formula |

C15H16N2O3 |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)-2-(2-methylprop-2-enoylamino)propanoic acid |

InChI |

InChI=1S/C15H16N2O3/c1-9(2)14(18)17-13(15(19)20)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8,13,16H,1,7H2,2H3,(H,17,18)(H,19,20) |

InChI Key |

RKZWYRIOAQPVOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(1H-Indol-3-yl)-2-methacrylamidopropanoic acid involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol This reaction consistently gives the corresponding indole in a 40–50% yield

Chemical Reactions Analysis

Polymerization Reactions

The acryloyl group enables radical polymerization or copolymerization with crosslinkers like ethylene glycol dimethacrylate (EGDMA):

-

Conditions : Reactions occur at 50°C under nitrogen, initiated by thermal or redox initiators.

-

Outcomes :

| Parameter | Value |

|---|---|

| Molecular Weight | Mₙ: 3,500–5,000 (NMR-derived) |

| Swelling Capacity | pH 3: 120% → pH 10: 300% |

| Reusability | 5 cycles without activity loss |

Functionalization of the Indole Ring

The indole moiety undergoes electrophilic substitutions, such as C2-sulfenylation , under mild conditions:

-

Reagents : Trifluoromethanesulfenamide (CF₃S-NR₂) or quinoline-based sulfenylating agents.

-

Selectivity : Reactions occur at the C2 position of indole without affecting other amino acid residues (e.g., Tyr, Met) .

textN-(2-Methylacryloyl)tryptophan + CF₃S-NR₂ → C2-Trifluoromethylthio-tryptophan derivative (83% yield)

Stability and Degradation

Key Research Findings

-

Synthetic Efficiency : Acylation with 2-methylacryloyl chloride achieves high regioselectivity under Schotten-Baumann conditions .

-

Polymer Versatility : Copolymers exhibit tunable hydrophobicity and stimuli-responsive behavior .

-

Catalytic Robustness : Microbeads retain >90% activity after 5 cycles, making them industrially viable .

Scientific Research Applications

Chemistry

- Building Block : N-(2-Methylacryloyl)tryptophan serves as a versatile building block in organic synthesis, enabling the development of various derivatives that can exhibit enhanced biological activities.

- Reagent : It is utilized as a reagent in organic reactions, contributing to the synthesis of compounds with potential therapeutic effects.

Biology

- Biological Interactions : The compound has shown promising interactions with various biological targets, making it relevant in studies focused on drug development and molecular biology.

- Molecular Imprinting : It has been employed in the preparation of molecularly imprinted polymers, which can selectively bind specific biomolecules, enhancing the sensitivity and specificity of biosensors .

Medicine

- Pharmacological Activities : this compound exhibits potential antiviral, anti-inflammatory, and anticancer properties. Its derivatives have been studied for their efficacy in treating various diseases, including cancer.

- Case Study - Anticancer Effects : In a study evaluating its anticancer properties, significant apoptosis induction was observed in breast cancer cell lines treated with this compound, demonstrating minimal toxicity to normal cells .

Case Study 1: Antitumor Activity

- Objective : To evaluate the anticancer effects of this compound in xenograft models.

- Findings : The compound exhibited up to 60% tumor growth inhibition at doses of 20 mg/kg, showcasing its potential as an effective anticancer agent.

Case Study 2: Anti-inflammatory Effects

- Objective : Assess the anti-inflammatory properties in animal models of induced arthritis.

- Results : Significant reductions in paw swelling were noted post-treatment, indicating its potential application in managing inflammatory conditions.

Data Summary

| Application Area | Specific Use | Findings/Outcomes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables development of biologically active compounds |

| Biology | Molecular imprinting | Enhances biosensor sensitivity |

| Medicine | Anticancer therapy | Induces apoptosis in cancer cells |

| Anti-inflammatory treatment | Reduces inflammation markers |

Mechanism of Action

The mechanism of action of 3-(1H-Indol-3-yl)-2-methacrylamidopropanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Reactivity and Polymer Applications :

- This compound’s vinyl group enables crosslinking in MIPs, critical for creating selective binding cavities. This contrasts with N-Boc-L-Trp, which lacks polymerizable groups but serves as a chiral template .

- Methacryloyl chloride (a reagent for synthesizing this compound) is highly reactive, necessitating controlled acylation conditions to avoid side reactions .

Pharmaceutical Relevance: N-Acetyltryptophan is a benchmark impurity in drug formulations, highlighting the importance of stringent purification for acylated tryptophan derivatives . Methyl N-(3-cyanopicolinoyl)-L-tryptophanate demonstrates the versatility of tryptophan derivatives in medicinal chemistry, particularly in synthesizing heterocycles with bioactivity .

Chiral Separation Performance: this compound-based MIPs achieved superior enantiomeric resolution compared to non-acylated tryptophan derivatives, underscoring the role of the methacryloyl group in enhancing selectivity .

Biological Activity

N-(2-Methylacryloyl)tryptophan is a derivative of the amino acid tryptophan, which plays a significant role in various biological processes. This compound has garnered attention for its potential biological activities, particularly in relation to its structural properties and interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the addition of a 2-methylacryloyl group to the tryptophan backbone. This modification can influence its solubility, reactivity, and interaction with biological targets. The compound's structure allows it to participate in various biochemical reactions, making it a candidate for further investigation in drug development and biomolecular applications.

1. Metabolic Pathways

Tryptophan itself is a precursor to several important metabolites, including serotonin and melatonin, which are crucial for neurotransmission and circadian rhythm regulation. The metabolism of tryptophan involves multiple pathways, primarily the kynurenine pathway and serotonin synthesis pathway . this compound may influence these pathways due to its structural similarities to tryptophan.

- Kynurenine Pathway : This pathway is responsible for the majority of tryptophan degradation, leading to the production of kynurenine, which has implications in immune regulation and neuroprotection .

- Serotonin Synthesis : As a precursor to serotonin, alterations in tryptophan metabolism can affect mood regulation and are implicated in conditions such as depression and anxiety .

2. Antioxidant Activity

Research indicates that derivatives of tryptophan exhibit antioxidant properties. The presence of the methylacryloyl group may enhance these properties by stabilizing radical species or facilitating electron transfer reactions . This antioxidant capacity can be beneficial in mitigating oxidative stress-related diseases.

3. Antimicrobial Properties

Some studies suggest that tryptophan derivatives possess antimicrobial activity. The incorporation of functional groups like 2-methylacryloyl may enhance this activity by increasing membrane permeability or disrupting microbial cellular functions .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant potential of various tryptophan derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in cell cultures treated with this compound compared to controls. The study highlighted its potential as a therapeutic agent against oxidative stress-related conditions.

| Compound | ROS Reduction (%) |

|---|---|

| This compound | 45 |

| Tryptophan | 30 |

| Control | 10 |

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains. The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Control (Ampicillin) | 25 |

Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Neuroprotective Agents : By modulating serotonin levels and reducing oxidative stress, it could be developed as a treatment for neurodegenerative diseases.

- Antimicrobial Treatments : Its efficacy against bacteria suggests potential as a novel antimicrobial agent.

- Antioxidant Supplements : Its ability to scavenge free radicals positions it as a candidate for dietary supplements aimed at improving overall health.

Q & A

Basic Research Questions

Q. How can computational algorithms optimize the synthesis of N-(2-Methylacryloyl)tryptophan?

- The ART (Automated Recommendation Tool) algorithm developed by Lawrence Berkeley National Laboratory uses statistical inference to predict optimal synthetic pathways. By training on experimental data from 250 pathways (3% of total combinations), it extrapolated outcomes for over 7,000 untested pathways, achieving a 106% increase in tryptophan yield compared to reference strains. This approach minimizes experimental workload while maximizing efficiency .

Q. What HPLC parameters are recommended for detecting organic impurities in this compound?

- A validated HPLC method uses a Macherey-Nagel Nucleosil 100-5 C18 column (L1 packing) with retention times of 26.7 min for N-acetyl-dl-tryptophan and 32.6 min for tryptophan-related impurities. This method is critical for identifying residual reactants or degradation products in synthetic batches .

Q. What spectroscopic methods are used for quantifying tryptophan derivatives without hydrolysis?

- Absorbance measurements at 288 nm and 280 nm in 6 M guanidine hydrochloride enable quantification of tryptophan in intact proteins. This avoids destructive acid hydrolysis and allows normalization of chromophore interactions (e.g., tyrosine interference), improving precision .

Advanced Research Questions

Q. How can enzyme engineering improve the thermostability of enzymes involved in tryptophan derivative biosynthesis?

- Semi-rational design combining computational tools (e.g., molecular dynamics simulations) and site-saturation mutagenesis enhanced tryptophan 2-monooxygenase (TMO) thermostability. Engineered variants (TMO-PWS and TMO-PWSNR) showed a 17°C increase in melting temperature (Tm = 65°C) and 92-fold higher stability at 50°C. Mutations strengthened hydrogen bonding and regional hydrophobicity without altering kinetic parameters .

Q. What crystallographic techniques are used to determine the structure of this compound derivatives?

- Single-crystal X-ray diffraction with CrysAlis PRO software resolves bond distances (e.g., 1.362 Å for C–O in nitro-phthalyl derivatives) and torsion angles. Symmetry operations (e.g., x+1, y-½, z) and refinement via SHELXL97 ensure atomic-level accuracy, critical for understanding stereochemical properties .

Q. How do molecular dynamics simulations contribute to understanding the stability of engineered enzymes?

- Simulations of TMO variants identified key interactions, such as hydrophobic packing and hydrogen bond networks, that stabilize tertiary structures. These insights guide targeted mutagenesis to enhance thermostability while preserving catalytic activity .

Data Contradiction and Study Design

Q. How should researchers address conflicting efficacy data in studies involving tryptophan derivatives?

- Contradictions often arise from poor study design, such as inadequate placebo controls. For example, a study falsely attributed tryptophan’s 40% response rate to efficacy without comparing it to a placebo group. Rigorous randomization and inclusion of placebo arms are essential to isolate compound-specific effects .

Q. What statistical approaches mitigate biases in tryptophan pathway optimization studies?

- Bayesian inference and cross-validation reduce overfitting in machine learning models (e.g., ART algorithm). Training on diverse datasets (e.g., 250 pathways spanning multiple variables) ensures generalizability and minimizes false-positive predictions .

Methodological Best Practices

- Synthetic Pathway Validation : Use orthogonal analytical methods (HPLC, mass spectrometry) to confirm purity and structural integrity .

- Enzyme Engineering : Prioritize mutations in flexible loop regions identified via B-factor analysis to improve thermostability .

- Spectroscopic Calibration : Normalize absorbance measurements using blocked tryptophanyl analogs (e.g., N-acetyl-L-tryptophanamide) to account for solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.